4-tert-butyl-N-(methoxymethoxy)benzamide
Description
4-tert-Butyl-N-(methoxymethoxy)benzamide is a benzamide derivative featuring a para-substituted tert-butyl group and an N-(methoxymethoxy) substituent. This dual functionality may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-tert-butyl-N-(methoxymethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)11-7-5-10(6-8-11)12(15)14-17-9-16-4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMCHYBINXVSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NOCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key structural and physicochemical features of 4-tert-butyl-N-(methoxymethoxy)benzamide with related benzamides:
*Estimated logP values based on analogous compounds (e.g., ). †Calculated using molecular formula C₁₉H₂₃NO₄.
Key Observations :
- The tert-butyl group confers higher lipophilicity (logP ~4.8) relative to bromo (logP ~3.2 in 4MNB) or methoxy substituents, favoring interactions with hydrophobic protein pockets.
Antifungal Activity
Benzamides with tert-butyl groups, such as 4-tert-butyl-N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)benzamide (Compound 9 in ), exhibit fungicidal activity against Candida albicans biofilms (BEC₅₀ values <10 μM). The tert-butyl group likely enhances membrane penetration, while the quinoline moiety directs target specificity . The methoxymethoxy variant may exhibit altered activity due to its polar substituent.
Tubulin Binding and Anticancer Potential
Benzamide derivatives with trimethoxyphenyl groups (e.g., compound 16b in ) show high tubulin binding affinity, comparable to colchicine. The tert-butyl group in the target compound could similarly stabilize hydrophobic interactions, but the methoxymethoxy group might reduce binding efficiency compared to trimethoxy analogs .
Anti-Inflammatory Activity
Oxadiazole-linked benzamides (e.g., ) demonstrate that electron-withdrawing groups (e.g., nitro, chloro) enhance anti-inflammatory effects. The methoxymethoxy group, being electron-donating, may diminish this activity unless paired with complementary substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
